![molecular formula C20H15N3O2S2 B591451 N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide CAS No. 1209852-34-5](/img/structure/B591451.png)
N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide” is a biochemical used for proteomics research . It is derived from ethyl 2-amino-4-thiaxolacetate and 1-naphthylamine .
Synthesis Analysis
The compound is synthesized from ethyl 2-amino-4-thiaxolacetate and 1-naphthylamine . Ethyl 2-amino-4-thiaxolacetate is used in the synthesis of various pharmaceutical and biologically active compounds including inhibitors and antibiotics .Molecular Structure Analysis
The molecular formula of the compound is C20H8D7N3O2S2, and it has a molecular weight of 400.53 .Aplicaciones Científicas De Investigación
Heterocyclic Naphthalimides and Their Applications
Naphthalimide compounds, which share structural similarities with "N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide" due to the naphthalene framework, have shown extensive potential in medicinal applications. Their large π-conjugated planar structure allows for interactions with various biological molecules, making them promising candidates for anticancer agents, antibacterial, antifungal, and antiviral drugs. They have also been explored as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacokinetic properties (Gong et al., 2016).
Genotoxic Potential of Naphthalene Derivatives
Research into the genotoxic potential of naphthalene derivatives, such as 1,4-Naphthoquinone, provides insights into the environmental and health implications of these compounds. While in vitro studies have demonstrated clastogenic responses, in vivo experiments suggest that such effects may not translate to genotoxicity in living organisms, highlighting the complex behavior of naphthalene derivatives in different contexts (Fowler et al., 2018).
Thiophene Derivatives of Biological Interest
The exploration of thiophene derivatives, closely related to the thienyl component of "this compound", has demonstrated a broad spectrum of therapeutic properties. These include antimicrobial, anticancer, and anti-inflammatory activities, showcasing the potential of thiophene-containing compounds in drug development and medicinal chemistry (Pluta et al., 2011).
Naphthalene Degradation and Environmental Applications
Naphthalene degradation studies, particularly with Pseudomonas putida ND6, highlight the environmental significance of understanding and harnessing the metabolic pathways of naphthalene and its derivatives. Such research is crucial for bioremediation strategies aimed at mitigating pollution from polycyclic aromatic hydrocarbons (Song et al., 2018).
Propiedades
IUPAC Name |
N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-18(22-17-7-3-5-13-4-1-2-6-16(13)17)10-15-12-27-20(21-15)23-19(25)14-8-9-26-11-14/h1-9,11-12H,10H2,(H,22,24)(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILBWPBGKSCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
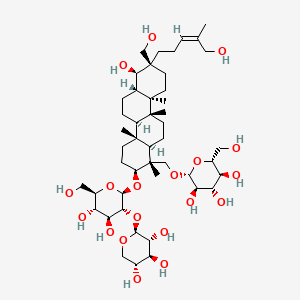



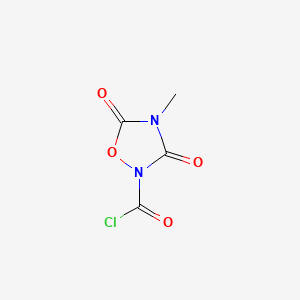
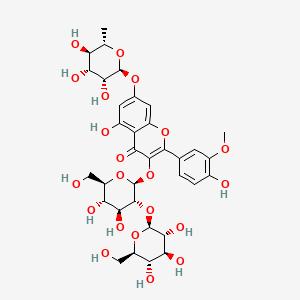
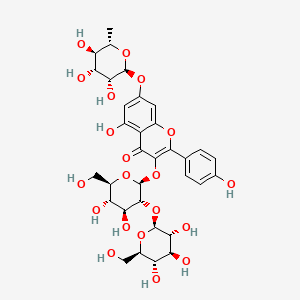
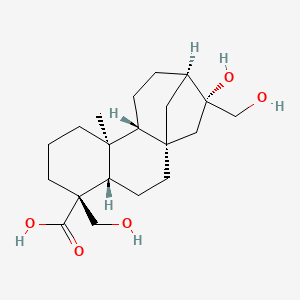

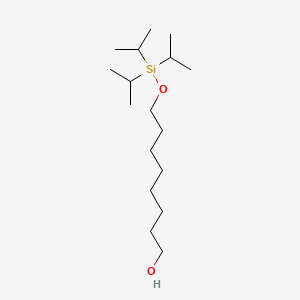
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)


